molecular formula C16H25N5O2 B7572721 2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide

2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide

カタログ番号 B7572721
分子量: 319.40 g/mol
InChIキー: FSVPJYPWTQLFDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide, also known as DAAO inhibitor, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

作用機序

The mechanism of action of 2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide involves the inhibition of 2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide, which results in increased levels of D-serine. D-serine acts as a co-agonist of the NMDA receptor, which is involved in various physiological processes such as learning and memory. By enhancing NMDA receptor function, this compound has the potential to improve cognitive function in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide have been extensively studied in various animal models. It has been shown to improve cognitive function in various diseases such as schizophrenia, Alzheimer's disease, and Huntington's disease. It has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain.

実験室実験の利点と制限

The advantages of using 2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide in lab experiments include its specificity for 2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide inhibition and its potential therapeutic applications in various diseases. However, the limitations include the need for further studies to determine its safety and efficacy in humans and the potential for off-target effects.

将来の方向性

There are several future directions for the research on 2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide. These include the development of more potent and selective 2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide inhibitors, the determination of its safety and efficacy in humans, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action and biochemical and physiological effects in more detail.
Conclusion:
In conclusion, 2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its mechanism of action involves the inhibition of 2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide, leading to increased levels of D-serine and improved cognitive function. Further research is needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications in other diseases.

合成法

The synthesis of 2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide involves the reaction of 3-(3,5-dimethylpyrazol-1-yl)azetidine-1-carboxylic acid with N-(2-oxoazepan-3-yl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography to obtain the final product.

科学的研究の応用

2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, Alzheimer's disease, and Huntington's disease. It acts as an inhibitor of the enzyme D-amino acid oxidase (2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide), which is responsible for the metabolism of D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting 2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide, the levels of D-serine are increased, leading to enhanced NMDA receptor function and improved cognitive function.

特性

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-11-7-12(2)21(19-11)13-8-20(9-13)10-15(22)18-14-5-3-4-6-17-16(14)23/h7,13-14H,3-6,8-10H2,1-2H3,(H,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVPJYPWTQLFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CN(C2)CC(=O)NC3CCCCNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。